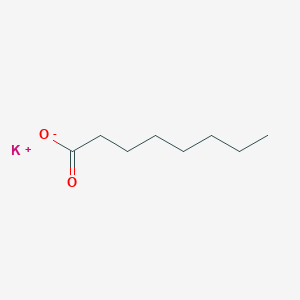

potassium;octanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.K/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEFZEWKMQQZOA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium Octanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium octanoate (B1194180) (also known as potassium caprylate) is the potassium salt of octanoic acid, a medium-chain fatty acid. It finds diverse applications across various industries, serving as a catalyst in polymerization reactions, a corrosion inhibitor, an emulsifier, and a preservative.[1][2] In the pharmaceutical sector, it is utilized as an excipient and has been investigated for its potential physiological effects.[] This technical guide provides a detailed overview of the synthesis and characterization of potassium octanoate, offering experimental protocols and in-depth analysis of its physicochemical properties.

Synthesis of Potassium Octanoate

The most common method for the synthesis of potassium octanoate is through the neutralization reaction of octanoic acid with potassium hydroxide (B78521).[4] This acid-base reaction yields the potassium salt and water as a byproduct.

Synthesis Workflow

Caption: General workflow for the synthesis of potassium octanoate.

Experimental Protocol

Materials:

-

Octanoic acid (C₈H₁₆O₂)

-

Potassium hydroxide (KOH)

-

Ethanol (or other suitable solvent)

-

Distilled water

Procedure:

-

Dissolution: Dissolve a known molar equivalent of octanoic acid in a suitable solvent, such as ethanol.[4]

-

Base Addition: In a separate container, dissolve a stoichiometric equivalent of potassium hydroxide in distilled water or the same solvent used for the acid.

-

Reaction: Slowly add the potassium hydroxide solution to the octanoic acid solution while stirring continuously. The reaction is exothermic, and cooling may be necessary to control the temperature.

-

Completion and Solvent Removal: Continue stirring for a specified period (e.g., 1-2 hours) at a controlled temperature to ensure the reaction goes to completion. After the reaction, the solvent is typically removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude potassium octanoate can be purified by recrystallization from a suitable solvent or by washing with a non-polar solvent to remove any unreacted octanoic acid.

-

Drying: The purified potassium octanoate is then dried under vacuum to remove any residual solvent.

Note: The purity of the final product can be assessed using various analytical techniques as described in the characterization section. A typical purity for commercially available potassium octanoate is ≥ 95%.[5]

Physicochemical Properties

A summary of the key physicochemical properties of potassium octanoate is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₅KO₂ | [5] |

| Molecular Weight | 182.30 g/mol | [6] |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Melting Point | 16.5 °C | [] |

| Boiling Point | 239.3 °C at 760 mmHg | [] |

| Solubility | Soluble in water and ethanol | [4][5] |

Characterization Techniques

A comprehensive characterization of potassium octanoate is crucial to confirm its identity, purity, and structural integrity. The following are key analytical techniques employed for this purpose.

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of potassium octanoate is expected to show characteristic absorption bands for the carboxylate group.

Expected Characteristic Peaks:

-

~1550-1610 cm⁻¹: Asymmetric stretching vibration of the carboxylate (COO⁻) group.

-

~1400-1450 cm⁻¹: Symmetric stretching vibration of the carboxylate (COO⁻) group.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chain.

Caption: Relationship between functional groups and expected FTIR peaks.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the octanoate chain.

Expected ¹H NMR Chemical Shifts (in D₂O):

-

~2.1-2.3 ppm (triplet): Protons on the α-carbon (adjacent to the carboxylate group).

-

~1.5-1.7 ppm (multiplet): Protons on the β-carbon.

-

~1.2-1.4 ppm (multiplet): Protons of the methylene (B1212753) groups in the middle of the chain.

-

~0.8-1.0 ppm (triplet): Protons of the terminal methyl group.

Expected ¹³C NMR Chemical Shifts (in D₂O):

-

~180-185 ppm: Carbonyl carbon of the carboxylate group.

-

~35-45 ppm: α-carbon.

-

~20-35 ppm: Methylene carbons of the alkyl chain.

-

~13-15 ppm: Terminal methyl carbon.

Thermal Analysis

TGA measures the change in mass of a sample as a function of temperature. For potassium octanoate, TGA can be used to determine its thermal stability and decomposition profile. It is expected to be stable up to a certain temperature, after which it will decompose.

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and other phase transitions of potassium octanoate.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the solid-state potassium octanoate. The diffraction pattern provides information about the arrangement of atoms in the crystal lattice. A typical powder XRD experiment would involve recording the diffraction pattern over a specific angular range (e.g., 2θ from 20 to 70°) and comparing the resulting peaks to known patterns or using them to solve the crystal structure.

Applications in Research and Development

Potassium octanoate's properties make it a valuable compound in various research and development areas:

-

Catalysis: It serves as a catalyst, particularly in the production of polyurethane foams and unsaturated polyester (B1180765) resins.[5]

-

Corrosion Inhibition: It is used as a corrosion inhibitor, for example, in automotive antifreeze formulations.[5]

-

Drug Delivery and Formulation: As an excipient, it can act as a stabilizer for active pharmaceutical ingredients.[]

-

Biomedical Research: It has been investigated for its potential to reduce inflammation by inhibiting prostaglandin (B15479496) synthesis.[5]

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of potassium octanoate. The straightforward synthesis via neutralization of octanoic acid and potassium hydroxide, combined with a suite of powerful analytical techniques, allows for the production and verification of this versatile compound. The detailed experimental considerations and characterization data provided herein serve as a valuable resource for researchers, scientists, and drug development professionals working with potassium octanoate.

References

"physicochemical properties of potassium octanoate"

An In-depth Technical Guide to the Physicochemical Properties of Potassium Octanoate (B1194180)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of potassium octanoate (also known as potassium caprylate). The information is curated for professionals in research, scientific, and pharmaceutical development fields, with a focus on quantitative data, experimental reproducibility, and clear visualization of concepts.

Chemical Identity and Molecular Structure

Potassium octanoate is the potassium salt of octanoic acid, a medium-chain saturated fatty acid.[1] Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic alkyl tail, is fundamental to its chemical behavior, particularly its surfactant properties.

-

IUPAC Name: Potassium octanoate[2][]

-

Synonyms: Potassium caprylate, Octanoic acid potassium salt[2][][4]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of potassium octanoate, compiled from various sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅KO₂ | [2][4] |

| Molecular Weight | 182.30 g/mol | [2][] |

| Appearance | White to off-white powder or crystalline solid.[1][4] | [1][4] |

| Melting Point | 16.5 °C | [][6] |

| Boiling Point | 239.3 °C at 760 mmHg | [][6][7] |

| Flash Point | 107.4 °C | [6][7] |

Table 2: Solubility and Solution Behavior

| Property | Value | Conditions | Source(s) |

| Solubility in Water | Soluble | General observation | [1][4][5][8] |

| Solubility in Organic Solvents | Soluble in alcohol and other polar solvents.[5][8] | General observation | [5][8][9] |

| pKa (of parent Octanoic Acid) | 4.89 | In water | [10] |

| Critical Micelle Concentration (CMC) | ~0.30 - 0.35 m | In D₂O, 30-50°C | [11] |

| Second CMC | ~1.0 m | In D₂O, ~30°C | [11] |

Conceptual Diagrams

Visualizations are provided below to illustrate key relationships and workflows pertinent to the study of potassium octanoate.

Caption: Relationship between molecular structure and key properties.

Caption: Experimental workflow for CMC determination via surface tension.

Detailed Experimental Protocols

This section provides detailed methodologies for determining key physicochemical parameters of potassium octanoate.

Protocol for Determination of Aqueous Solubility

This protocol is based on the principle of creating a saturated solution and determining the concentration of the dissolved solute.

Objective: To determine the mass of potassium octanoate that can be dissolved in 100 mL of water at a specific temperature.

Materials:

-

Potassium octanoate

-

Distilled or deionized water

-

Thermostatically controlled water bath or shaker

-

Beakers or flasks

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Evaporating dish

-

Drying oven

Methodology:

-

Preparation: Add an excess amount of potassium octanoate to a known volume of distilled water (e.g., 50 mL) in a sealed flask. The excess solid ensures that the solution becomes saturated.

-

Equilibration: Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C). Allow the solution to equilibrate for an extended period (e.g., 24-48 hours) with continuous stirring to ensure saturation is reached.[12]

-

Sample Collection: Once equilibrated, cease stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Filtration: Immediately filter the collected supernatant through a membrane filter (e.g., 0.45 µm) to remove any suspended microcrystals.

-

Quantification:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear filtrate into the pre-weighed dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the water without degrading the salt (e.g., 105 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and re-weigh it.

-

-

Calculation:

-

Calculate the mass of the dissolved potassium octanoate by subtracting the initial weight of the evaporating dish from the final weight.

-

Determine the solubility in grams per 100 mL using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

Protocol for Determination of pKa (Potentiometric Titration)

This method determines the pKa of the conjugate acid (octanoic acid) by monitoring pH changes during titration with a strong base.

Objective: To determine the acid dissociation constant (pKa) of octanoic acid.

Materials:

-

Potassium octanoate

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, carbonate-free)

-

Calibrated pH meter and electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Methodology:

-

Sample Preparation: Accurately weigh a sample of potassium octanoate and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Acidification: To the potassium octanoate solution, add a known excess of standardized HCl to fully protonate the octanoate ions into octanoic acid.

-

Titration Setup: Place the beaker on a magnetic stirrer, immerse the pH electrode, and begin gentle stirring. Position the buret filled with the standardized NaOH solution over the beaker.[13]

-

Titration Procedure:

-

Record the initial pH of the acidified solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[14]

-

Continue the titration well past the equivalence point, where a sharp increase in pH is observed.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point). At this point, the concentrations of the acid (octanoic acid) and its conjugate base (octanoate) are equal.[14][15]

-

Protocol for Determination of Critical Micelle Concentration (CMC)

This protocol uses surface tensiometry, a highly sensitive method for detecting the onset of micelle formation.[16]

Objective: To determine the concentration at which potassium octanoate molecules begin to self-assemble into micelles.

Materials:

-

Potassium octanoate

-

High-purity deionized water

-

A series of volumetric flasks

-

Precision analytical balance

-

Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

Methodology:

-

Solution Preparation: Prepare a stock solution of potassium octanoate at a concentration well above the expected CMC. From this stock, prepare a series of dilutions covering a wide concentration range, both below and above the anticipated CMC.[17]

-

Tensiometer Calibration and Setup: Calibrate the tensiometer according to the manufacturer's instructions. Ensure the sample vessel is scrupulously clean to avoid contamination. Maintain a constant temperature throughout the experiment, as CMC can be temperature-dependent.

-

Measurement:

-

Starting with the most dilute solution, measure the surface tension.

-

Thoroughly clean and dry the probe (ring or plate) and vessel between each measurement.

-

Progressively measure the surface tension of each solution, moving from lower to higher concentrations.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.[17]

-

The resulting graph will show two distinct regions: a linear or near-linear region where surface tension decreases sharply with increasing concentration, and a second region where the surface tension remains relatively constant, forming a plateau.[16]

-

The CMC is determined as the concentration at the point of intersection of the two lines extrapolated from these distinct regions.[16][17]

-

References

- 1. CAS 764-71-6: potassium octanoate | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. Potassium Octanoate - Surfactant - 表面活性剂百科 [surfactant.top]

- 5. atamankimya.com [atamankimya.com]

- 6. Page loading... [guidechem.com]

- 7. potassium octanoate [chembk.com]

- 8. POTASSIUM ISO-OCTANOATE - Ataman Kimya [atamanchemicals.com]

- 9. POTASSIUM OCTOATE - Ataman Kimya [atamanchemicals.com]

- 10. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. sites.prairiesouth.ca [sites.prairiesouth.ca]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 17. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

A Comprehensive Technical Guide to Potassium Octanoate (CAS 764-71-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium octanoate (B1194180) (CAS 764-71-6), the potassium salt of octanoic acid, is a versatile compound with significant applications across various scientific and industrial domains.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and key applications, with a particular focus on its emerging roles in biomedical research and drug development. This document details its involvement in critical biological processes such as ghrelin octanoylation and the modulation of intestinal health through AMP-activated protein kinase (AMPK) signaling and the mitigation of oxidative stress. Detailed experimental protocols and visual representations of signaling pathways are provided to facilitate further research and application development.

Chemical and Physical Properties

Potassium octanoate is a white to off-white, crystalline powder that is soluble in water.[2] It is also known by several synonyms, including potassium caprylate and potassium n-octanoate.[]

| Property | Value | Reference |

| Chemical Formula | C₈H₁₅KO₂ | [] |

| Molecular Weight | 182.30 g/mol | [] |

| CAS Number | 764-71-6 | [] |

| Appearance | White to off-white powder or crystalline solid | [2] |

| Boiling Point | 239.3 °C at 760 mmHg | [] |

| Melting Point | 16.5 °C | [] |

| Solubility in Water | Soluble. One source indicates 0.068 g/100 g at 20°C, while another suggests it is essentially miscible. | [4][5] |

| Solubility in Organic Solvents | Freely soluble in alcohol, chloroform, ether, carbon disulfide, petroleum ether, and glacial acetic acid. | [4] |

| pKa (of octanoic acid) | ~4.89 | |

| LogP (octanoic acid) | 3.05 |

Synthesis

Potassium octanoate is typically synthesized through the neutralization of octanoic acid with a potassium base, such as potassium hydroxide (B78521).

General Laboratory Synthesis Protocol

-

Dissolution: Dissolve octanoic acid in a suitable solvent, such as ethanol.

-

Neutralization: Slowly add a stoichiometric amount of potassium hydroxide solution in the same solvent to the octanoic acid solution while stirring. The reaction is exothermic.

-

Precipitation/Crystallization: The potassium octanoate salt will precipitate out of the solution. The process can be aided by cooling the reaction mixture.

-

Isolation: The precipitate is collected by filtration.

-

Purification: The collected solid is washed with a cold solvent to remove any unreacted starting materials and then dried under vacuum to yield pure potassium octanoate.

Applications in Research and Drug Development

Potassium octanoate has garnered significant interest in the scientific community for its diverse biological activities and potential therapeutic applications.

Role in Ghrelin Octanoylation

Ghrelin, an orexigenic peptide hormone, requires octanoylation at its third serine residue for its biological activity. This post-translational modification is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT). Potassium octanoate serves as a source of the octanoyl group in this crucial reaction.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Potassium Octanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Potassium octanoate (B1194180), the potassium salt of octanoic acid, is a compound of significant interest in various scientific and industrial domains, including pharmaceuticals, food preservation, and as a catalyst.[1][2][3] Its amphiphilic nature, arising from a hydrophilic carboxylate head and a hydrophobic alkyl tail, governs its self-assembly in solution and its interactions with other molecules. A thorough understanding of its molecular structure and bonding is paramount for controlling its functionality and for the rational design of novel applications.

This guide delves into the structural intricacies of potassium octanoate, presenting a theoretical framework supported by analogous empirical data. It is intended to be a valuable resource for researchers and professionals requiring a detailed molecular-level understanding of this compound.

Molecular Structure and Geometry

The fundamental structure of potassium octanoate consists of a potassium cation (K⁺) and an octanoate anion (CH₃(CH₂)₆COO⁻). The octanoate anion is characterized by a seven-carbon alkyl chain terminating in a carboxylate group.

The Octanoate Anion

The octanoate anion comprises a flexible heptyl chain attached to a rigid carboxylate group. The alkyl chain primarily adopts a staggered conformation to minimize steric hindrance, although rotation around the C-C single bonds allows for conformational flexibility.

The carboxylate group (COO⁻) is planar, a consequence of the sp² hybridization of the carbon atom and the resonance delocalization of the π-electrons across the two oxygen atoms. This resonance results in the negative charge being shared equally between the two oxygen atoms, leading to two equivalent C-O bonds with a bond order of 1.5.[4]

Ionic Bonding and Crystal Structure

The bonding between the potassium cation and the octanoate anion is predominantly ionic. In the solid state, these ions arrange themselves into a crystal lattice. While the specific crystal structure of potassium octanoate has not been detailed in readily available crystallographic databases, insights can be gained from the structures of other potassium carboxylates.

It is anticipated that the crystal packing is driven by the electrostatic interactions between the K⁺ ions and the negatively charged carboxylate groups, as well as by van der Waals forces between the hydrophobic alkyl chains. This typically leads to a layered structure, with alternating hydrophilic regions of ions and hydrophobic regions of alkyl chains.

Table 1: Physicochemical Properties of Potassium Octanoate

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₅KO₂ | [5] |

| Molecular Weight | 182.30 g/mol | [3] |

| CAS Number | 764-71-6 | [5] |

| Appearance | White crystalline solid | [6] |

| Solubility | Soluble in water and ethanol | [7] |

Chemical Bonding

Covalent Bonding in the Octanoate Anion

Within the octanoate anion, the carbon and hydrogen atoms of the alkyl chain are linked by nonpolar C-H and C-C single covalent bonds. The carboxylate group features polar covalent C-O bonds. Due to resonance, the two C-O bonds are indistinguishable and have a bond length intermediate between a single and a double bond.

Resonance in the Carboxylate Group

The resonance stabilization of the carboxylate anion is a key feature of its electronic structure. The delocalization of the negative charge over the two oxygen atoms can be represented by the following resonance structures:

Caption: Resonance hybrid structures of the carboxylate group.

This delocalization significantly stabilizes the anion and equalizes the C-O bond lengths.

Ionic Interaction

The electrostatic attraction between the positively charged potassium ion (K⁺) and the negatively charged octanoate anion (CH₃(CH₂)₆COO⁻) constitutes the primary ionic bond in the compound. In the solid state, these ionic bonds are responsible for the formation of the crystal lattice.

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the structure and bonding of molecules. While specific, detailed spectra for potassium octanoate are not widely published, the expected spectral features can be predicted based on its functional groups.

Table 2: Predicted Spectroscopic Data for Potassium Octanoate

| Technique | Region/Chemical Shift | Assignment |

| FTIR | ~1550-1610 cm⁻¹ (strong) | Asymmetric stretching of COO⁻ |

| ~1400-1450 cm⁻¹ (strong) | Symmetric stretching of COO⁻ | |

| ~2850-2960 cm⁻¹ (strong) | C-H stretching of alkyl chain | |

| ¹H NMR | ~2.1-2.4 ppm (triplet) | α-CH₂ protons |

| ~1.5-1.7 ppm (multiplet) | β-CH₂ protons | |

| ~1.2-1.4 ppm (multiplet) | Other CH₂ protons | |

| ~0.8-1.0 ppm (triplet) | CH₃ protons | |

| ¹³C NMR | ~180-185 ppm | Carboxylate carbon (COO⁻) |

| ~35-40 ppm | α-Carbon | |

| ~20-35 ppm | Other alkyl carbons | |

| ~14 ppm | Methyl carbon |

Experimental Protocols

Synthesis of Potassium Octanoate

A common laboratory synthesis involves the neutralization of octanoic acid with a stoichiometric amount of potassium hydroxide (B78521) in an appropriate solvent, such as ethanol.

Caption: A generalized workflow for the synthesis of potassium octanoate.

X-ray Crystallography

To obtain definitive data on bond lengths and angles, single-crystal X-ray diffraction is the gold standard.

Methodology:

-

Crystal Growth: Grow single crystals of potassium octanoate suitable for diffraction, for example, by slow evaporation from a saturated solution.

-

Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final structural model.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology (KBr Pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of dry potassium octanoate with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

-

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of potassium octanoate. The molecule is defined by the ionic interaction between a potassium cation and an octanoate anion, which itself contains a flexible hydrophobic alkyl chain and a resonance-stabilized hydrophilic carboxylate head. While direct crystallographic data is sparse, analogies with related compounds and predictions from spectroscopic theory offer a robust model of its molecular characteristics. The provided experimental protocols serve as a guide for researchers seeking to further investigate and utilize this versatile compound in their work. A deeper understanding of its structure is crucial for harnessing its properties in advanced applications, from pharmaceutical formulations to materials science.

References

- 1. Potassium octanoate | 764-71-6 [chemicalbook.com]

- 2. POTASSIUM ISO-OCTANOATE - Ataman Kimya [atamanchemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Potassium octanoate | SIELC Technologies [sielc.com]

- 5. potassium octanoate | 764-71-6 [chemnet.com]

- 6. Page loading... [guidechem.com]

- 7. Potassium propanoate - Wikipedia [en.wikipedia.org]

- 8. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Solubility of Potassium Octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium octanoate (B1194180) in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and logical workflows to support laboratory and development endeavors.

Introduction to Potassium Octanoate

Potassium octanoate (also known as potassium caprylate) is the potassium salt of octanoic acid, a medium-chain fatty acid. Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic alkyl tail, makes it a versatile compound with applications as a surfactant, emulsifier, and stabilizer in various industries, including pharmaceuticals and food preservation.[1][2] Understanding its solubility in different solvent systems is critical for formulation development, purification processes, and predicting its behavior in various applications.

Quantitative Solubility Data

The solubility of potassium octanoate is influenced by the nature of the solvent, temperature, and the presence of other solutes. While qualitatively described as soluble in polar organic solvents and moderately soluble in water, precise quantitative data is essential for scientific accuracy.[3][4] The following table summarizes the available quantitative solubility data for potassium octanoate in various solvents.

| Solvent | Temperature (°C) | Solubility | Units | Reference |

| Water | 20 | 0.068 | g/100 g | [1] |

| Water | 30 | 789 | mg/L | [1] |

| Deuterium (B1214612) Oxide | ~30 | ~0.30 - 0.35 (CMC) | molal | [5] |

| Deuterium Oxide | ~50 | ~0.30 - 0.35 (CMC) | molal | [5] |

| Deuterium Oxide | 123 | ~0.52 (CMC) | molal | [5] |

Note: The critical micelle concentration (CMC) is the concentration above which surfactant molecules aggregate to form micelles. While not a direct measure of saturation solubility, it indicates the concentration at which the surfactant becomes highly active in solution. The CMC of potassium n-octanoate in deuterium oxide shows little change between 30-50°C, with a minimum in this range, and then increases with temperature.[5]

Experimental Protocols for Solubility Determination

Standardized methods can be employed to experimentally determine the solubility of potassium octanoate in various solvents. The following protocols are adapted from established methodologies such as the OECD Guideline 105 (Flask Method) and general gravimetric procedures.

Gravimetric Method for Solubility Determination

This method is suitable for determining the solubility of a solid in a liquid solvent and involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by mass after solvent evaporation.

Materials:

-

Potassium octanoate (analytical grade)

-

Solvent of interest (e.g., water, ethanol (B145695), acetone)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of potassium octanoate to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid should be visible.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand at the experimental temperature for a period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Filter the supernatant through a membrane filter compatible with the solvent to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of potassium octanoate).

-

Once the solvent is completely evaporated, cool the dish/vial in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved potassium octanoate from the difference in the final and initial weights of the evaporating dish/vial.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Isothermal Equilibrium Method (Adapted from OECD 105)

This method involves establishing equilibrium between the solute and the solvent at a constant temperature and then measuring the concentration of the solute in the saturated solution.

Materials:

-

Potassium octanoate

-

Solvent of interest

-

Constant-temperature water bath or incubator

-

Stirring device (e.g., magnetic stirrer)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, titration apparatus)

Procedure:

-

Equilibration:

-

Place an excess of potassium octanoate into a suitable vessel containing the solvent.

-

Maintain the vessel at a constant temperature using a water bath or incubator and stir the mixture.

-

Continue stirring until equilibrium is reached (preliminary tests can determine the required time).

-

-

Sampling and Analysis:

-

Stop stirring and allow the undissolved solid to settle.

-

Carefully extract a sample of the clear supernatant.

-

Analyze the concentration of potassium octanoate in the sample using a validated analytical method (e.g., HPLC with a suitable detector or acid-base titration).

-

-

Data Interpretation:

-

The measured concentration represents the saturation solubility of potassium octanoate in that solvent at the given temperature.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for determining the solubility of potassium octanoate.

Caption: General workflow for the experimental determination of solubility.

Caption: Workflow for the gravimetric analysis of a saturated solution.

Factors Influencing Solubility

Several factors can significantly impact the solubility of potassium octanoate:

-

Temperature: The solubility of most solids, including potassium octanoate, generally increases with temperature. However, the relationship is not always linear, as evidenced by the CMC data in deuterium oxide.[5]

-

Solvent Polarity: As a salt of a fatty acid, potassium octanoate has a polar head and a non-polar tail. It is expected to be more soluble in polar solvents that can solvate the potassium and carboxylate ions. Its solubility in non-polar solvents is likely to be much lower.

-

pH: The pH of the aqueous solution can affect the ionization state of the carboxylate group. In acidic conditions, the carboxylate ion can be protonated to form octanoic acid, which is less soluble in water.

-

Presence of Other Electrolytes: The addition of other salts can influence the solubility of potassium octanoate through the common ion effect or by altering the ionic strength of the solution.

Conclusion

This technical guide has summarized the available solubility data for potassium octanoate and provided detailed experimental protocols for its determination. While qualitative information suggests its solubility in various organic solvents, a clear need for more quantitative data exists to support advanced formulation and research activities. The provided workflows offer a systematic approach for researchers to generate this critical data in-house. A thorough understanding of the solubility of potassium octanoate is paramount for its effective application in pharmaceutical and other scientific fields.

References

- 1. Page loading... [guidechem.com]

- 2. Potassium Octanoate - Surfactant - 表面活性剂百科 [surfactant.top]

- 3. POTASSIUM OCTOATE - Ataman Kimya [atamanchemicals.com]

- 4. atamankimya.com [atamankimya.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Hexanoic acid, potassium salt | 19455-00-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Thermal Stability of Potassium Octanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium octanoate (B1194180) (the potassium salt of octanoic acid) is a compound utilized in various industrial applications, including as a catalyst, emulsifier, and in the synthesis of pharmaceuticals.[1][2] A thorough understanding of its thermal stability is crucial for its application in processes involving elevated temperatures, such as in drug formulation and manufacturing. This technical guide provides a comprehensive overview of the thermal properties of potassium octanoate, detailing its phase transitions and decomposition behavior based on available scientific data. Methodologies for thermal analysis are also presented to aid in further research and quality control.

Physicochemical Properties

The thermal behavior of a substance is fundamentally linked to its physicochemical characteristics. While some reported values in publicly available databases may show inconsistencies, the following table summarizes the key properties of potassium octanoate. It is important to note that some sources may incorrectly report the properties of octanoic acid for its potassium salt.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅KO₂ | [1] |

| Molecular Weight | 182.30 g/mol | [1] |

| Appearance | White solid, may appear as a colorless to pale yellow liquid.[2][3] | |

| Melting Point | 16.5 °C (This value is likely for octanoic acid and should be used with caution for the potassium salt). | [] |

| Boiling Point | 239.3 °C at 760 mmHg (This value is likely for octanoic acid and should be used with caution for the potassium salt). | [][5] |

Thermal Stability and Phase Transitions

Potassium octanoate, as a potassium n-alkanoate, is expected to exhibit high thermal stability. Studies on similar potassium carboxylates suggest that these compounds are generally stable at elevated temperatures.

Phase Transitions

Differential Scanning Calorimetry (DSC) is the primary technique for investigating the phase transitions of materials. Upon heating, potassium octanoate is expected to undergo one or more solid-solid phase transitions before melting. For many C4-C12 potassium carboxylates, the formation of a liquid crystal phase is observed before the substance becomes an isotropic liquid.

Table 1: Anticipated Thermal Events for Potassium Octanoate (based on trends for similar compounds)

| Thermal Event | Anticipated Temperature Range (°C) | Notes |

| Solid-Solid Phase Transition(s) | > Room Temperature | One or more transitions to different crystalline forms are common for potassium n-alkanoates. |

| Melting | High | The transition from a solid to a liquid or liquid crystal phase. The reported melting point of 16.5 °C is likely inaccurate for the salt. |

| Clearing Point | High | If a liquid crystal phase is formed, this is the temperature at which it transitions to an isotropic liquid. |

Thermal Decomposition

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of a material. For potassium octanoate, safety data sheets often state "No decomposition if used according to specifications," indicating good stability under normal handling and storage conditions.[3]

Based on studies of similar potassium n-alkanoates, significant thermal decomposition of potassium octanoate is not expected below 400 °C. For instance, potassium heptanoate (B1214049) shows a decomposition onset at approximately 420 °C (693 K).[6]

Table 2: Estimated Decomposition Data for Potassium Octanoate

| Parameter | Estimated Value | Notes |

| Decomposition Onset Temperature | > 400 °C (estimated) | Significant mass loss is not anticipated below this temperature. |

| Decomposition Products | Not definitively reported | Expected to include potassium carbonate and various organic fragments. |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal stability of potassium octanoate. The following sections outline generalized procedures for TGA and DSC analysis, which can be adapted for specific instrumentation and research needs.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of potassium octanoate by measuring mass changes as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, representative sample of potassium octanoate (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

The onset of decomposition is determined from the temperature at which a significant mass loss begins.

-

The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize phase transitions (e.g., melting, solid-solid transitions) of potassium octanoate by measuring the heat flow to or from the sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of potassium octanoate (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -20 °C).

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the highest expected transition.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating cycle is often performed to observe the thermal history of the sample.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are identified as peaks.

-

The onset temperature, peak temperature, and enthalpy (area under the peak) of each transition are determined.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like potassium octanoate.

Caption: Workflow for Thermal Analysis of Potassium Octanoate.

Logical Relationship of Thermal Events

This diagram illustrates the expected sequence of thermal events for potassium octanoate upon heating, based on the behavior of similar compounds.

Caption: Expected Thermal Transitions of Potassium Octanoate.

Conclusion

Potassium octanoate is a thermally stable compound, with significant decomposition not expected below 400 °C. It is anticipated to exhibit solid-solid phase transitions and melting at elevated temperatures, potentially forming a liquid crystal phase. For precise quantitative data, further experimental investigation using TGA and DSC is recommended. The experimental protocols and workflows provided in this guide offer a framework for such studies, which are essential for the safe and effective use of potassium octanoate in research and industrial applications.

References

The Crystal Structure of Potassium Octanoate: A Methodological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium octanoate (B1194180) (also known as potassium caprylate), the potassium salt of octanoic acid, is a medium-chain fatty acid salt with applications in various fields, including its use as a food additive and in the synthesis of other compounds.[1][2] A thorough understanding of its solid-state structure is crucial for predicting its physical and chemical properties, which is of significant interest to researchers in materials science and drug development. However, a comprehensive, publicly available single-crystal X-ray diffraction analysis detailing the precise crystal structure, including unit cell parameters, bond lengths, and angles, for potassium octanoate remains elusive in the current body of scientific literature.

This guide provides a detailed overview of the standard experimental and computational methodologies that would be employed for a complete crystal structure analysis of potassium octanoate. It is intended to serve as a foundational resource for researchers undertaking such a study.

Synthesis and Crystal Growth of Potassium Octanoate

The initial and often most challenging step in crystal structure analysis is the preparation of high-quality single crystals suitable for X-ray diffraction.

Synthesis

Potassium octanoate can be synthesized through a straightforward acid-base neutralization reaction between octanoic acid and a potassium base, such as potassium hydroxide, in a suitable solvent.

Reaction:

CH₃(CH₂)₆COOH + KOH → CH₃(CH₂)₆COOK + H₂O

Crystallization Protocols

Obtaining diffraction-quality crystals requires careful control over crystallization conditions. Common techniques that could be applied to potassium octanoate include:

-

Slow Evaporation: A saturated solution of potassium octanoate in a suitable solvent (e.g., ethanol, water, or a mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Solvent Diffusion: A solution of potassium octanoate is placed in a container, and a miscible "anti-solvent" (a solvent in which potassium octanoate is poorly soluble) is carefully layered on top or allowed to diffuse in slowly. This gradual reduction in solubility can induce crystallization.

-

Cooling Crystallization: A saturated solution of potassium octanoate at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the salt decreases, leading to crystallization.

X-ray Crystallography Workflow

Once suitable single crystals are obtained, the following experimental and computational workflow is employed to determine the crystal structure.

Data Collection

A selected crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Data Processing

The raw diffraction images are processed to determine the unit cell parameters, the crystal system, and the space group. The intensities of the diffraction spots are integrated and scaled to produce a reflection file.

Structure Solution and Refinement

The reflection file is used to solve the phase problem and generate an initial electron density map. For small molecules like potassium octanoate, direct methods are typically successful in determining the initial atomic positions. This initial model is then refined using a least-squares algorithm to best fit the experimental diffraction data.

Structure Validation

The final refined structure is validated using software tools to check for geometric consistency and to ensure that the model is chemically reasonable. The final results are typically reported in a Crystallographic Information File (CIF).

Expected Structural Features of Potassium Octanoate

While specific quantitative data is not available, some general structural features can be anticipated based on the structures of other potassium carboxylates:

-

Ionic Interactions: The primary interaction will be the ionic bond between the potassium cation (K⁺) and the carboxylate anion (CH₃(CH₂)₆COO⁻).

-

Coordination of Potassium: The potassium ion is expected to be coordinated by multiple oxygen atoms from the carboxylate groups of neighboring octanoate anions. The coordination number and geometry will depend on the crystal packing.

-

Conformation of the Alkyl Chain: The octyl chain is likely to adopt a stable, all-trans conformation to minimize steric hindrance, although other conformations are possible.

-

Crystal Packing: The molecules will pack in a way that maximizes electrostatic interactions and van der Waals forces, likely forming layered or other organized structures.

Conclusion

A definitive crystal structure analysis of potassium octanoate has yet to be published. This guide outlines the standard methodologies that would be required to achieve this, from synthesis and crystallization to the final structure refinement and validation. The determination of the precise three-dimensional arrangement of atoms in solid potassium octanoate would provide valuable insights for researchers in materials science and pharmaceutical development, aiding in the understanding and prediction of its material properties.

References

Spectroscopic Analysis of Potassium Octanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for potassium octanoate (B1194180), a medium-chain fatty acid salt. Due to the limited availability of direct experimental data for potassium octanoate, this guide presents spectroscopic information for the closely related sodium octanoate and the parent compound, octanoic acid. The spectral characteristics of the octanoate anion are largely independent of the counter-ion (potassium or sodium), making this a reliable reference. This guide includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy comparison. Furthermore, it outlines the fundamental experimental protocols for acquiring such data and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the octanoate moiety, derived from spectra of sodium octanoate and octanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of the octanoate anion is characterized by signals corresponding to the protons of the aliphatic chain. The chemical shifts are influenced by the electronegativity of the carboxylate group.

| Proton Assignment | Chemical Shift (δ) ppm (Sodium Octanoate in D₂O) [1] | Chemical Shift (δ) ppm (Octanoic Acid in CDCl₃) [2][3][4] | Multiplicity | Coupling Constant (J) Hz |

| -CH₃ (C8) | ~0.88 | ~0.88 | Triplet | ~6.8 |

| -(CH₂)₄- (C4-C7) | ~1.29 | ~1.29 | Multiplet | - |

| -CH₂- (C3) | ~1.63 | ~1.63 | Quintet | ~7.5 |

| -CH₂-COO⁻ (C2) | ~2.17 | ~2.35 | Triplet | ~7.5 |

| -COOH | - | ~11-12 | Singlet (broad) | - |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the octanoate molecule.

| Carbon Assignment | Chemical Shift (δ) ppm (Sodium Octanoate) [5] | Chemical Shift (δ) ppm (Octanoic Acid) [4][6] |

| -C H₃ (C8) | ~14.0 | ~14.0 |

| -C H₂- (C7) | ~22.6 | ~22.6 |

| -C H₂- (C6) | ~31.6 | ~31.6 |

| -C H₂- (C4, C5) | ~29.0 | ~29.0, 29.1 |

| -C H₂- (C3) | ~24.7 | ~24.6 |

| -C H₂-COO⁻ (C2) | ~34.1 | ~34.1 |

| -C OO⁻ (C1) | ~180.5 | ~180.7 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Wavenumber (cm⁻¹) (Sodium Octanoate) [7][8][9] | Wavenumber (cm⁻¹) (Octanoic Acid) [10][11][12][13] | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | - | 2500-3300 | Strong, Broad |

| C-H Stretch (Asymmetric, -CH₃) | ~2954 | ~2957 | Strong |

| C-H Stretch (Asymmetric, -CH₂) | ~2923 | ~2931 | Strong |

| C-H Stretch (Symmetric, -CH₂) | ~2855 | ~2858 | Strong |

| C=O Stretch (Carboxylic Acid) | - | ~1710 | Strong |

| C=O Stretch (Carboxylate, Asymmetric) | ~1560 | - | Strong |

| C=O Stretch (Carboxylate, Symmetric) | ~1450 | - | Strong |

| C-H Bend (-CH₂) | ~1465 | ~1465 | Medium |

| C-H Bend (-CH₃) | ~1378 | ~1378 | Medium |

| C-O Stretch | ~1340 | ~1285 | Strong |

| O-H Bend | - | ~930 | Medium, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For potassium octanoate, a soft ionization technique like Electrospray Ionization (ESI) would be suitable.

Expected Peaks for Potassium Octanoate (C₈H₁₅KO₂)

-

Molecular Weight: 182.30 g/mol

-

[M-K]⁻ (Octanoate anion): m/z 143.1

-

[M+K]⁺ (Potassium adduct): m/z 221.2

-

Fragmentation of the octanoate anion would be similar to that of octanoic acid, with characteristic losses of alkyl fragments. The mass spectrum of octanoic acid typically shows a molecular ion peak at m/z 144 and a prominent peak at m/z 60 due to McLafferty rearrangement.[14][15]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of the potassium octanoate sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O for water-soluble salts, or CDCl₃ for the corresponding acid). The typical volume is 0.6-0.7 mL.

-

Transfer the solution to a clean 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard (e.g., TMS or DSS).

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of scans, spectral width, relaxation delay).

FT-IR Spectroscopy (Solid Sample)

KBr Pellet Method: [16]

-

Grind 1-2 mg of the potassium octanoate sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[16]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[16]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.[16]

Attenuated Total Reflectance (ATR) Method: [16]

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid potassium octanoate sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the FT-IR spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a dilute solution of potassium octanoate in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration should typically be in the low µg/mL to ng/mL range.

-

The choice of solvent will depend on the polarity of the analyte and its solubility.

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

As the solvent evaporates, the analyte ions are released into the gas phase.

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating a mass spectrum. Both positive and negative ion modes should be used to observe different adducts and the parent anion.[17]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like potassium octanoate.

Caption: Workflow for Spectroscopic Analysis of Potassium Octanoate.

References

- 1. researchgate.net [researchgate.net]

- 2. Octanoic acid(124-07-2) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. bmse000502 Octanoic Acid at BMRB [bmrb.io]

- 5. Sodium octanoate(1984-06-1) 13C NMR spectrum [chemicalbook.com]

- 6. Octanoic acid(124-07-2) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sodium octanoate(1984-06-1) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Octanoic acid(124-07-2) IR Spectrum [m.chemicalbook.com]

- 14. Octanoic acid [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Alkali Metal Cations Bonding to Carboxylate Anions: Studies using Mass Spectrometry and Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Potassium Octanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium octanoate (B1194180), the potassium salt of octanoic acid, is a compound with a rich history rooted in the early studies of fatty acids. Initially recognized for its surfactant properties, its applications have expanded significantly to include roles as a food preservative, a catalyst in polymer synthesis, and a modulator of biological pathways. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, synthesis, and biological significance of potassium octanoate. Detailed experimental protocols for its synthesis and characterization are provided, alongside a summary of its quantitative data. Furthermore, key signaling pathways influenced by potassium octanoate, namely the inhibition of prostaglandin (B15479496) synthesis and its interaction with voltage-gated potassium channels, are visually represented. This document serves as a comprehensive resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Discovery and History

The history of potassium octanoate is intrinsically linked to the broader history of saponification and the pioneering work on fatty acids in the 19th century. The process of making soap by treating fats with alkalis like potassium hydroxide (B78521) has been known for centuries, representing one of the oldest known chemical reactions utilized by humankind[1][2][3]. This process, termed saponification, yields glycerol (B35011) and a salt of the fatty acid, which is the soap itself[3].

A pivotal figure in the scientific understanding of fats and soaps was the French chemist Michel Eugène Chevreul. In the early 1800s, his meticulous research on animal fats led to the isolation and characterization of several fatty acids[4]. He demonstrated that fats are composed of glycerol and fatty acids. Chevreul's work included the crystallization of potassium stearate, which he called "mother-of-pearl"[4]. Although a specific date for the first synthesis of potassium octanoate is not explicitly documented, its creation is a direct and logical extension of Chevreul's foundational work on the saponification of fats containing octanoic acid (also known as caprylic acid). Octanoic acid is naturally found in the milk of various mammals and is a minor constituent of coconut and palm kernel oils[5].

The first pesticide product containing potassium salts of fatty acids was registered in 1947, highlighting their recognized utility beyond simple soaps[6]. Today, potassium octanoate is produced commercially through the neutralization of octanoic acid with potassium hydroxide[7].

Physicochemical Properties

Potassium octanoate is an organic compound with diverse physical and chemical characteristics that underpin its wide range of applications. It is generally described as a white to off-white powder or crystalline solid[5].

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of potassium octanoate.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅KO₂ | [5] |

| Molecular Weight | 182.30 g/mol | [5] |

| CAS Number | 764-71-6 | [5] |

| Appearance | White to off-white powder/crystalline solid | [5] |

| Solubility | Soluble in water and ethanol | [5] |

| pKa (Strongest Acidic) | 5.19 | [5] |

| Physiological Charge | -1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Polar Surface Area | 40.13 Ų | [5] |

| Rotatable Bond Count | 6 | [5] |

Experimental Protocols

Synthesis of Potassium Octanoate

Principle: Potassium octanoate is synthesized via a straightforward acid-base neutralization reaction between octanoic acid and potassium hydroxide[7].

Materials:

-

Octanoic acid (C₈H₁₆O₂)

-

Potassium hydroxide (KOH)

-

Anhydrous methanol (B129727) or ethanol

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Round-bottom flask

-

Condenser

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator

-

Drying oven or desiccator

Procedure:

-

In a round-bottom flask, dissolve a known molar amount of octanoic acid in a suitable solvent such as anhydrous methanol or ethanol.

-

In a separate container, prepare a solution containing a stoichiometric equivalent of potassium hydroxide in the same solvent.

-

Slowly add the potassium hydroxide solution to the octanoic acid solution while stirring continuously with a magnetic stirrer. An exothermic reaction will occur.

-

After the addition is complete, attach a condenser to the flask and gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

-

After reflux, allow the mixture to cool to room temperature.

-

Remove the solvent using a rotary evaporator. The crude potassium octanoate will remain as a solid or viscous oil.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution[8].

Materials:

-

Crude potassium octanoate

-

Suitable recrystallization solvent (e.g., ethanol, ethanol/water mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude potassium octanoate to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent to the flask.

-

Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. If necessary, add more solvent dropwise to achieve full dissolution at an elevated temperature.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger crystals.

-

After the solution has reached room temperature and crystal formation has occurred, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Dry the purified potassium octanoate crystals in a drying oven at a low temperature or in a desiccator under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized potassium octanoate. The spectra should be consistent with the expected chemical shifts and splitting patterns for the octanoate carbon chain.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of potassium octanoate will show a characteristic strong absorption band for the carboxylate (COO⁻) group, typically in the region of 1550-1610 cm⁻¹, and the absence of the broad O-H stretch of the carboxylic acid starting material.

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the synthesized potassium octanoate. A reverse-phase column with a mobile phase of acetonitrile (B52724) and water with a suitable acid modifier (e.g., phosphoric or formic acid) can be used for analysis[9].

Biological Significance and Signaling Pathways

Potassium octanoate exhibits several biological activities, with its anti-inflammatory and ion channel-modulating effects being of particular interest to researchers.

Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX) Inhibition

Potassium octanoate has been shown to reduce inflammation by inhibiting the synthesis of prostaglandins[10][11]. Prostaglandins are lipid compounds that are involved in the inflammatory response. Their synthesis is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2[12][13]. The inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs)[12]. The octanoate anion likely interacts with the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H₂, the precursor for other prostaglandins.

Modulation of Voltage-Gated Potassium Channels

Studies have indicated that octanoate can influence the function of ion channels, including voltage-gated potassium (K⁺) channels[14]. These channels are crucial for setting the resting membrane potential and for the repolarization phase of action potentials in excitable cells[15]. The interaction of octanoate with these channels can lead to alterations in cellular excitability. For instance, Na-octanoate has been shown to affect potassium-induced contractures in muscle fibers, suggesting an interaction with the channels responsible for potassium flux[14]. The precise mechanism of interaction, whether it is direct channel blockage or modulation of channel gating, is an area of ongoing research.

Applications

The diverse properties of potassium octanoate have led to its use in a variety of fields:

-

Food Industry: It is used as a food additive and preservative to prevent the development of rancidity in oils containing unsaturated fatty acids[10][11].

-

Pharmaceuticals: Potassium octanoate has been investigated for its potential to lower serum cholesterol and triglycerides[10]. It is also used in the synthesis of other pharmaceutical compounds, such as potassium clavulanate[16].

-

Industrial Chemistry: It serves as a catalyst in the production of polyurethane foams and as a curing agent in coatings, adhesives, and sealants.

-

Agriculture: As a component of "soap salts," it is used as an insecticide, herbicide, and fungicide[6].

-

Cosmetics and Personal Care: Due to its surfactant properties, it is used in the formulation of soaps and detergents.

Conclusion

Potassium octanoate is a molecule with a history that parallels the development of organic chemistry. From its origins in the study of saponification to its modern applications in industry and medicine, it continues to be a compound of interest. Its ability to modulate key biological pathways, such as prostaglandin synthesis and ion channel function, presents opportunities for further research and development, particularly in the fields of inflammation and pharmacology. This guide has provided a comprehensive overview of the current knowledge on potassium octanoate, offering a valuable resource for scientists and professionals working with this versatile compound.

References

- 1. Soap – Chemistry of Food and Cooking [mhcc.pressbooks.pub]

- 2. pubs.acs.org [pubs.acs.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Essential Fatty Acids (IV.C.1) - The Cambridge World History of Food [cambridge.org]

- 5. Showing Compound Potassium octanoate (FDB011450) - FooDB [foodb.ca]

- 6. npic.orst.edu [npic.orst.edu]

- 7. Caprylic acid potassium salt [sitem.herts.ac.uk]

- 8. youtube.com [youtube.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Sciencemadness Discussion Board - Purification by recrystalization. - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Potassium octoate | 764-71-6 | FP158289 | Biosynth [biosynth.com]

- 12. Pharmacological and biochemical demonstration of the role of cyclooxygenase 2 in inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Effects of Na-octanoate on potassium contractures in normal and denervated frog tonic fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Voltage-Gated Potassium Channels as Regulators of Cell Death [frontiersin.org]

- 16. Effective Perturbations on the Amplitude and Hysteresis of Erg-Mediated Potassium Current Caused by 1-Octylnonyl 8-[(2-hydroxyethyl)[6-oxo-6(undecyloxy)hexyl]amino]-octanoate (SM-102), a Cationic Lipid - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Potassium Octanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoic acid, a medium-chain saturated fatty acid also known as caprylic acid, is a naturally occurring compound found in a variety of biological sources. While often present in its free acid or esterified form within triglycerides, its existence as a potassium salt, potassium octanoate (B1194180), is chemically plausible in biological environments with suitable pH and potassium ion concentrations. This technical guide provides an in-depth exploration of the natural occurrence of octanoate, the conditions favoring the formation of potassium octanoate, quantitative data on its prevalence, detailed experimental protocols for its analysis, and an overview of its role in biological pathways.

Introduction: From Octanoic Acid to Potassium Octanoate

Potassium octanoate is the potassium salt of octanoic acid. The natural occurrence of this salt is intrinsically linked to the presence of its parent fatty acid in biological systems. Octanoic acid is found in mammalian milk, coconut oil, and palm kernel oil[1][2][3]. The formation of potassium octanoate is a simple acid-base reaction that depends on the ambient pH and the local concentration of potassium ions.

The pKa of octanoic acid is approximately 4.89. In environments with a pH above this value, a significant portion of octanoic acid will exist in its deprotonated, anionic form, octanoate. Biological fluids such as human milk, with a pH ranging from approximately 7.0 to 7.45, provide an ideal environment for the ionization of octanoic acid[4]. Given that potassium is a prevalent intracellular and extracellular cation, it is highly probable that potassium octanoate is present in these natural sources, existing in equilibrium with the free acid and other salts.

Quantitative Data on Octanoate Occurrence in Natural Sources

The concentration of octanoic acid varies considerably across different natural products. The following tables summarize the quantitative data available in the literature. It is important to note that most studies quantify the total amount of octanoic acid (as part of triglycerides or as free fatty acid) rather than specifically isolating and quantifying potassium octanoate.

Table 1: Concentration of Octanoic Acid (Caprylic Acid) in Mammalian Milk

| Milk Source | Concentration of Octanoic Acid | Reference |

| Human Milk | 0.08 g/L (Median) | [5] |

| Goat Milk | High levels, representing up to 15-18% of total milk fatty acids | [6] |

| Cow Milk | Represents 5-9% of total milk fatty acids | [6] |

| Sheep Milk | Significantly higher levels than cow milk | [6] |

Table 2: Concentration of Octanoic Acid (Caprylic Acid) in Plant-Based Oils

| Oil Source | Concentration of Octanoic Acid (% of total fatty acids) | Reference |

| Coconut Oil | 7.87% | [7] |

| Palm Kernel Oil | 2.14 - 2.35% | [8] |

Table 3: Concentration of Octanoic Acid (Caprylic Acid) in Dairy Products (Cheese)

| Cheese Type | Concentration of Octanoic Acid ( g/100g of cheese) | Reference |

| Cheddar Cheese | 0.34 g | [1] |

| Port De Salut Cheese | 0.34 g | [1] |

| Gjetost Cheese | 0.33 g | [1] |

| Swiss Cheese | 0.33 g | [1] |

| Ras Cheese | 2.29 ± 0.47% of total fatty acids | [9] |

| Gouda Cheese | 1.89 ± 0.18% of total fatty acids | [9] |

Experimental Protocols

The accurate quantification of octanoate from natural matrices is crucial for research and development. The following are detailed methodologies for the extraction and analysis of octanoic acid, which can be adapted to study its saline forms.

Extraction and Quantification of Octanoic Acid from Milk

This protocol is adapted from methods used for the analysis of free fatty acids in milk[10].

Objective: To extract and quantify the total octanoic acid content in a milk sample.

Materials:

-